1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane
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Overview
Description
1-(3-Methylbutyl)-1,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane ring and a 3-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane typically involves a multi-step process. One common method includes the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, often targeting specific functional groups for selective reduction.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane: Known for its role in inhibiting permeability transition pores and potential cardioprotective effects.
2,8-Diazaspiro[4.5]decan-1-one: Identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), with applications in treating inflammatory diseases.
Uniqueness
1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of the 3-methylbutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H26N2 |
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Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-(3-methylbutyl)-1,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C13H26N2/c1-12(2)4-11-15-10-3-5-13(15)6-8-14-9-7-13/h12,14H,3-11H2,1-2H3 |
InChI Key |
LVZATOYBFSDVFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCCC12CCNCC2 |
Origin of Product |
United States |
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